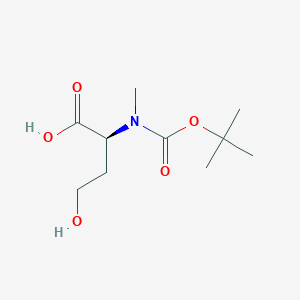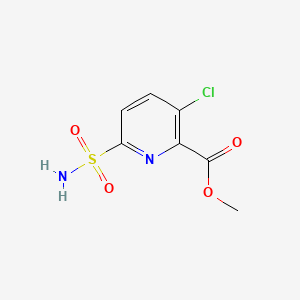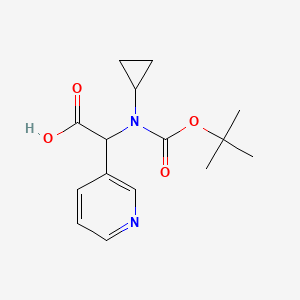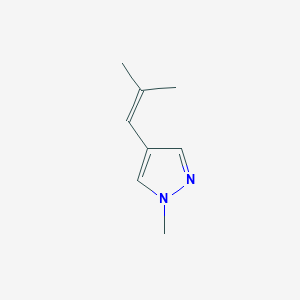
1-methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a methyl group at position 1 and a 2-methylprop-1-en-1-yl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole can be achieved through various methods. One common approach involves the reaction of 1-methylpyrazole with 2-methylprop-1-en-1-yl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom at position 4 of the pyrazole ring attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides, acids, or bases under appropriate conditions.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Methyl-3-(2-methylprop-1-en-1-yl)-1H-pyrazole
- 1-Methyl-5-(2-methylprop-1-en-1-yl)-1H-pyrazole
- 1-Methyl-4-(2-methylprop-1-en-1-yl)-1H-imidazole
Uniqueness: 1-Methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-methyl-4-(2-methylprop-1-enyl)pyrazole |
InChI |
InChI=1S/C8H12N2/c1-7(2)4-8-5-9-10(3)6-8/h4-6H,1-3H3 |
InChI Key |
OXGTWEBSBXDEFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CN(N=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


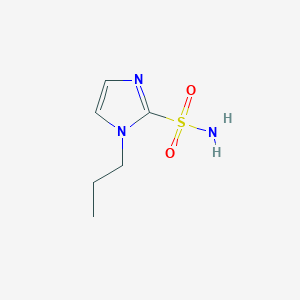
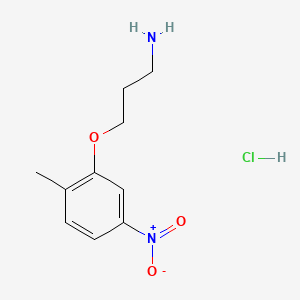
![Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13511988.png)

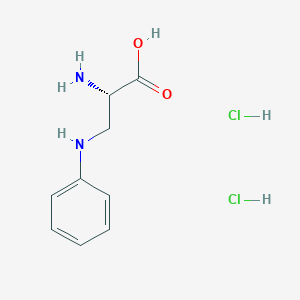
![4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13512006.png)
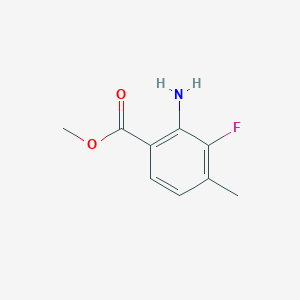


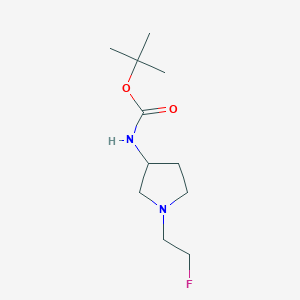
![rel-(4aR,7aR)-Hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide hydrochloride](/img/structure/B13512024.png)
